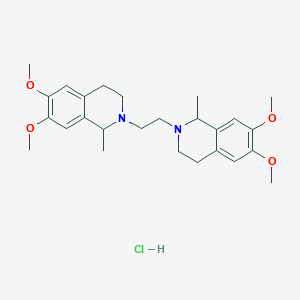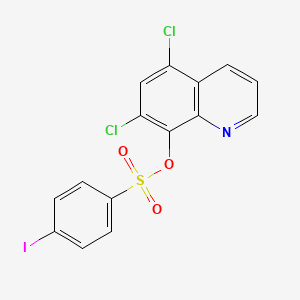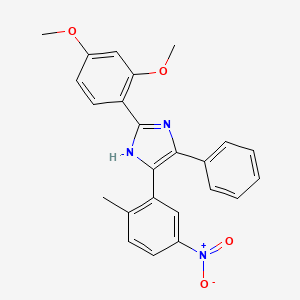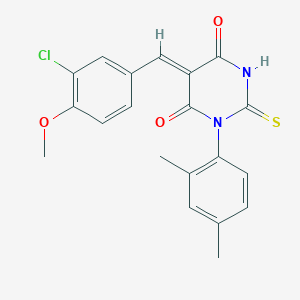![molecular formula C13H21BrN2O2 B5142677 (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine, also known as BMEA, is a chemical compound used in scientific research. It is a derivative of the beta-adrenergic receptor agonist salbutamol, which is commonly used in the treatment of asthma. BMEA has been found to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have potential applications in various fields of scientific research. In pharmacology, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been shown to activate the beta-adrenergic receptor, which is involved in the regulation of heart rate, blood pressure, and bronchodilation. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to have potential applications in neuroscience research, as it has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Mechanism of Action
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine activates the beta-adrenergic receptor by binding to the receptor and inducing a conformational change. This results in the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been shown to modulate the activity of the dopamine transporter by binding to the transporter and inhibiting dopamine uptake.
Biochemical and Physiological Effects
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has been found to have various biochemical and physiological effects. In vitro studies have shown that (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can increase cAMP levels in cells expressing the beta-adrenergic receptor. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has also been found to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in lab experiments is that it is a relatively stable compound that can be easily synthesized. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine also has a high affinity for the beta-adrenergic receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is that it is not selective for the beta-adrenergic receptor, and can also activate other receptors, such as the alpha-adrenergic receptor.
Future Directions
There are several potential future directions for (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine research. One area of interest is the development of more selective beta-adrenergic receptor agonists that can be used in the treatment of asthma and other respiratory disorders. Another area of interest is the potential therapeutic applications of (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine in neurological disorders, such as Parkinson's disease and addiction. Further research is needed to fully understand the mechanisms underlying (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine's effects on the beta-adrenergic receptor and dopamine transporter, and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using a relatively simple method and has been found to activate the beta-adrenergic receptor and modulate the activity of the dopamine transporter. (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine has potential therapeutic applications in respiratory disorders and neurological disorders, and further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Synthesis Methods
(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 4-bromo-2-methylphenol with 2-chloroethylamine hydrochloride, followed by reaction with 2-(2-chloroethoxy)ethylamine hydrochloride. The resulting compound is then treated with sodium hydroxide to yield (2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine.
properties
IUPAC Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-11-10-12(14)2-3-13(11)18-9-8-17-7-6-16-5-4-15/h2-3,10,16H,4-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSUJQSJVASKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)

![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

